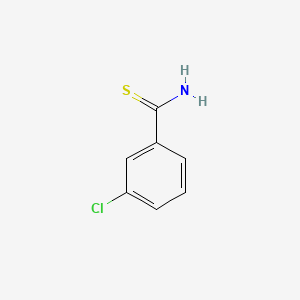

3-Chlorothiobenzamide

Beschreibung

Synthesis of 3-Chlorothiobenzamide

The preparation of this compound can be achieved through several synthetic routes. A common method involves the thionation of the corresponding amide, 3-chlorobenzamide (B146230). This transformation can be effectively carried out using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org Another prominent method is the reaction of 3-chlorobenzonitrile (B1581422) with a source of hydrogen sulfide (B99878). rsc.orgwikipedia.org For instance, the reaction of 3-chlorobenzonitrile with H2S in the presence of a nitrogen-doped carbon catalyst has been shown to produce this compound. rsc.org

| Precursor | Reagent(s) | Product | Yield (%) | Reference |

| 3-Chlorobenzamide | O,O-diethyl ammonium (B1175870) phosphorodithioate (B1214789) salt, Toluene (B28343) | This compound | High | thieme-connect.com |

| 3-Chlorobenzonitrile | H2S, N-doped carbon catalyst | This compound | ~80 (selectivity) | rsc.org |

Role as a Precursor to Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various sulfur and nitrogen-containing heterocycles. A notable application is in the Hantzsch thiazole (B1198619) synthesis and related reactions, where it reacts with α-halocarbonyl compounds to form thiazole derivatives. pharmaguideline.comclockss.org For example, it can be reacted with phenacyl bromides to yield substituted thiazoles. clockss.org Furthermore, it participates in multicomponent reactions to generate complex heterocyclic structures. One such example is its reaction with 3-formylchromones to produce substituted 3-[5′-(p-chloro)-phenyl-3H- organic-chemistry.orgrsc.orgacs.org-dithiazol-3′-yl]-4H-chromen-4-ones. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |

| This compound | Phenacyl bromides | Thiazole derivatives | High | clockss.org |

| 3-Formylchromones | p-Chlorothiobenzamide | Dithiazolylchromones | Good to Moderate | nih.gov |

| 4-Chlorophenylglyoxal, Lawsone | 4-Chlorothiobenzamide | Lawsone–1,3-thiazole hybrid | 94 | acs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBJXXIPHYYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180162 | |

| Record name | Benzenecarbothioamide, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2548-79-0 | |

| Record name | Benzenecarbothioamide, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2548-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Chlorothiobenzamide

Advanced Synthetic Routes for Thioamide Synthesis

The synthesis of thioamides, including 3-Chlorothiobenzamide, has evolved to incorporate more efficient and environmentally conscious methods. These advanced routes offer improvements in reaction times, yields, and safety profiles compared to traditional approaches.

Microwave-Assisted and Ionic Liquid Mediated Approaches

Microwave-assisted organic synthesis has been recognized as a green and efficient technique that often leads to faster reactions and higher yields. oatext.com This method can be applied to various reactions, including the synthesis of heterocyclic compounds and other complex organic molecules. nih.govwiserpub.comrsc.orgresearchgate.net While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the general principles are applicable. For instance, microwave irradiation has been successfully used in the thionation of amides and the synthesis of thiazoles from thioamides, suggesting its potential for synthesizing this compound from 3-chlorobenzamide (B146230) or 3-chlorobenzonitrile (B1581422). organic-chemistry.orgorganic-chemistry.org

Ionic liquids (ILs) have emerged as green reaction media due to their low vapor pressure, thermal stability, and recyclability. cdnsciencepub.com They can act as both solvent and catalyst. cdnsciencepub.comcdnsciencepub.com In the context of thioamide synthesis, ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·2AlCl₃) have been used to mediate the Friedel-Crafts addition of arenes to isothiocyanates, yielding N-substituted thioamides. cdnsciencepub.comcdnsciencepub.com Another example involves the use of the ionic liquid [DBUH][OAc] to promote the synthesis of thiobenzamides from aryl nitriles and sodium sulfide (B99878) at room temperature, offering easy purification and reusability of the ionic liquid. mdpi.com Ionic liquids such as [bmim]PF₆ have also proven effective as recyclable media for the one-pot conversion of ketones to thiazoles using N-bromosuccinimide (NBS) and a thioamide. scirp.org

Table 1: Examples of Ionic Liquid Mediated Synthesis of Thioamides

| Reaction Type | Ionic Liquid | Reactants | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Addition | [bmim]Cl·2AlCl₃ | Arenes, Isothiocyanates | Room Temperature | Yields increase with Lewis acidity; IL acts as both catalyst and solvent. | cdnsciencepub.comcdnsciencepub.com |

| Thionation from Nitriles | [DBUH][OAc] | Aryl nitriles, Na₂S | Room Temperature | IL allows for easy purification and can be reused multiple times. | mdpi.com |

| One-pot Thiazole (B1198619) Synthesis | [bmim]PF₆ | Ketones, NBS, Thioamides | Room Temperature | IL serves as a recyclable medium for the multi-step reaction. | scirp.org |

Facile and Green Synthesis Techniques

Green chemistry principles encourage the development of synthetic methods that are environmentally benign. One such approach is the synthesis of thioamides directly from nitriles. Research has demonstrated that various aromatic and aliphatic nitriles can be converted to their corresponding thioamides in high yields using phosphorus pentasulfide (P₄S₁₀). researchgate.net

A particularly green method involves the use of water as a medium for thioamide synthesis without any added energy, catalysts, or additives. organic-chemistry.org Another approach uses elemental sulfur in catalyst-free and solvent-free conditions for a three-component synthesis of aromatic thioamides from benzaldehydes and primary amines. mdpi.com Furthermore, a nitrogen-doped carbon catalyst has been developed for the synthesis of thioamides from nitriles and hydrogen sulfide (H₂S), showing excellent tolerance for various functional groups, including chloro-substituents. rsc.org For p-chlorobenzonitrile, this method yielded p-chlorothiobenzamide with good regioselectivity. rsc.org

Table 2: Comparison of Green Synthesis Techniques for Thioamides

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Thionation of Nitriles | Nitriles, P₄S₁₀ | Simple, rapid, and high-yielding. | researchgate.net |

| Water-Mediated Synthesis | Amines, Carbon Disulfide | No input energy, additives, or catalysts; scalable. | organic-chemistry.org |

| Catalyst-Free Three-Component Synthesis | Benzaldehydes, Primary Amines, Sulfur | No organic solvent, catalyst-free. | mdpi.com |

| Heterogeneous Catalysis | Nitriles, H₂S, N-doped carbon catalyst | High efficiency, tolerance for functional groups. | rsc.orgrsc.org |

Thionation Reactions from Amides

The most direct and classical method for synthesizing a thioamide is the thionation of its corresponding amide. This transformation involves converting the carbonyl group (C=O) of an amide into a thiocarbonyl group (C=S). The two most common reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent. caltech.edunih.gov

Lawesson's Reagent (LR) is often preferred for the thionation of amides as it is milder and tends to produce higher yields with fewer side reactions compared to P₄S₁₀. organic-chemistry.orgcaltech.edu The reaction is typically facile for amides due to the electron density at the carbonyl oxygen. caltech.edu While original procedures often used toluene (B28343) at high temperatures, conducting the reaction in tetrahydrofuran (B95107) (THF) allows it to proceed at room temperature. chemspider.com

Phosphorus pentasulfide is also a versatile reagent for preparing thioamides from amides. google.com The reaction is typically carried out in an inert solvent. google.com The efficiency of P₄S₁₀ can be improved by using additives. For example, carrying out the reaction in a hydrocarbon diluent in the presence of sodium bicarbonate can lead to higher yields without the need for a polar solvent. google.com

Table 3: Comparison of Thionating Agents for Amide to Thioamide Conversion

| Thionating Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Lawesson's Reagent (LR) | THF, Room Temperature | Milder conditions, higher yields, fewer side reactions for amides. | Can be more expensive than P₄S₁₀. | organic-chemistry.orgcaltech.educhemspider.com |

| Phosphorus Pentasulfide (P₄S₁₀) | Inert solvent (e.g., Toluene), often heated | Cost-effective, versatile. | Often requires higher temperatures and can lead to more side products. | caltech.edugoogle.com |

Precursor Chemistry and Functional Group Interconversions

Thioamides like this compound are not only synthetic targets but also valuable precursors for the synthesis of other important molecules, particularly heterocycles.

Utilization of Thioformamide (B92385), Thioacetamide (B46855), and Thiobenzamide (B147508) Derivatives

Thioamides are key building blocks in heterocyclic chemistry. nucleos.comgoogle.com Thioformamide, thioacetamide, and various thiobenzamide derivatives are commonly used to construct heterocyclic rings. For example, thioacetamide reacts with chloroacetone (B47974) to form 2,4-dimethylthiazole, and thioformamide condenses with chloroacetaldehyde (B151913) to yield thiazole itself. slideshare.netresearchgate.net Similarly, thiobenzamide derivatives can be reacted with α-haloketones to produce a variety of substituted thiazoles. researchgate.net These reactions highlight the general utility of the thioamide functional group as a precursor.

Reactions with Alpha-Bromo Ketones

A cornerstone reaction involving thioamides is the Hantzsch thiazole synthesis, first described in 1887. chemhelpasap.comsynarchive.com This reaction involves the condensation of a thioamide with an α-halo ketone to form a thiazole ring. chemhelpasap.comrsc.orgwikipedia.org The mechanism begins with an Sₙ2 reaction where the sulfur of the thioamide attacks the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comrsc.org

This reaction is highly versatile and can be used to synthesize a wide array of thiazole derivatives by varying the substituents on both the thioamide and the α-halo ketone. For instance, reacting this compound with an appropriate α-bromo ketone would lead to the formation of a 2-(3-chlorophenyl)-thiazole derivative. The Hantzsch synthesis is known for being high-yielding and straightforward to perform. chemhelpasap.com When primary thioamides react with α-halo ketones, the Hantzsch thiazole synthesis can sometimes compete with other reaction pathways, such as the Eschenmoser coupling reaction or elimination to form nitriles. beilstein-journals.org

Table 4: Examples of Hantzsch Thiazole Synthesis

| Thioamide Derivative | Alpha-Halo Ketone | Resulting Thiazole Product Type | Reference |

|---|---|---|---|

| Thioacetamide | Chloroacetone | 2,4-Dimethylthiazole | slideshare.net |

| Thiourea (B124793) | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| Thiobenzamide | 2-Bromoindan-1-one | Indeno(1':2'-4:5)thiazole derivative | researchgate.net |

| 4-Chlorothiobenzamide | α-Bromoketones | 2-(4-Chlorophenyl)thiazole derivatives | vulcanchem.com |

Multi-Component Reactions in Thioamide Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thioamides from simple starting materials in a single step. organic-chemistry.org Several MCR strategies have been developed for the synthesis of thioamides, including this compound, often leveraging elemental sulfur as the sulfur source.

One notable example is the Willgerodt–Kindler reaction, a classic MCR that can be adapted for thioamide synthesis. mdpi.com This reaction typically involves an aldehyde, an amine, and elemental sulfur. mdpi.comresearchgate.net Microwave-assisted Willgerodt-Kindler reactions have been shown to be effective, using a solvent like 1-methyl-2-pyrrolidone (NMP) and flash heating, which significantly reduces reaction times to as little as 2-20 minutes. organic-chemistry.org

Transition-metal-free, three-component reactions provide another powerful route. For instance, the reaction of chlorohydrocarbons, amides, and elemental sulfur can produce a variety of thioamides. chemistryviews.org This method is advantageous as it avoids the use of toxic reagents and metal catalysts, which can be poisoned by sulfur. chemistryviews.org Similarly, a three-component reaction of alkynes, elemental sulfur, and aliphatic amines offers a straightforward and atom-economical synthesis of thioamides. organic-chemistry.org

A decarboxylative strategy has also been developed, involving a three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder. This approach is notable for not requiring a transition metal or an external oxidant. organic-chemistry.org Furthermore, an efficient and selective multicomponent oxidative coupling of two different aliphatic primary amines in the presence of elemental sulfur under solvent-free conditions has been demonstrated. organic-chemistry.org The selectivity of this reaction is influenced by the reaction temperature and the ratio of the amines. organic-chemistry.org

Table 1: Examples of Multi-Component Reactions for Thioamide Synthesis

| Reaction Type | Components | Conditions | Key Features |

| Willgerodt-Kindler | Aldehyde, Amine, Elemental Sulfur | Microwave irradiation, 1-methyl-2-pyrrolidone (NMP) solvent organic-chemistry.org | Rapid reaction times (2-20 minutes) organic-chemistry.org |

| Transition-Metal-Free | Chlorohydrocarbon, Amide, Elemental Sulfur | 100 °C, air atmosphere chemistryviews.org | Avoids toxic reagents and metal catalysts chemistryviews.org |

| Alkyne-based | Alkyne, Elemental Sulfur, Aliphatic Amine | - | Atom-economical organic-chemistry.org |

| Decarboxylative | Arylacetic/Cinnamic Acid, Amine, Elemental Sulfur | - | No transition metal or external oxidant required organic-chemistry.org |

| Oxidative Coupling | Two different aliphatic primary amines, Elemental Sulfur | Solvent-free organic-chemistry.org | Selectivity dependent on temperature and amine ratio organic-chemistry.org |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and improving yields.

Detailed Reaction Mechanisms

The synthesis of thioamides from nitriles, a common route to this compound, can proceed through various mechanisms depending on the reagents used.

From Nitriles with Thioacetic Acid and Calcium Hydride: A proposed mechanism involves the reaction of calcium hydride with thioacetic acid to form a nucleophilic calcium thiolate. This thiolate then attacks the nitrile group, and subsequent aqueous hydrolysis yields the thioamide. This method is noted for its mild conditions and tolerance of various functional groups. organic-chemistry.org

From Nitriles with Sodium Sulfide in an Ionic Liquid: In the presence of the ionic liquid 1,8-diazabicyclo sci-hub.seresearchgate.netundec-7-enium acetate (B1210297) ([DBUH][OAc]), the [DBUH]⁺ cation is believed to activate the cyanide group. The sulfide anion (S²⁻) then attacks the nitrile to form an intermediate, which subsequently yields the final thioamide product. rsc.org

Dehydrosulfurization of Thioamides to Nitriles: While this is the reverse reaction, understanding its mechanism provides insight into the stability and formation of the thioamide bond. One proposed mechanism using iodine (I₂) involves the initial attack of the thioamide's sulfur atom on the iodine molecule to form an intermediate. Subsequent reductive elimination of sulfur from this intermediate produces the nitrile. jst.go.jp Another method using triphenylbismuth (B1683265) dichloride (Ph₃BiCl₂) suggests that the reaction is initiated by the nucleophilic attack of the thioamide's sulfur atom on the bismuth reagent, assisted by deprotonation. A subsequent rearrangement of the transient intermediate leads to the formation of the nitrile. sci-hub.se

From Primary Nitroalkanes and Amines: Three potential pathways have been considered for this transformation. One involves the initial formation of an oxoamide, which is then converted to the thioamide. Another possibility is the reaction of the amine with an electrophilic sulfur source to form an electrophilic amine species that then reacts with the nitroalkane. The third, and most supported, pathway involves the formation of a thioacyl intermediate, which then reacts with the amine to form the thioamide. nih.gov

Reaction Pathway Analysis and Energy Profiles

Computational studies and reaction pathway analysis provide deeper insights into the energetics and feasibility of different reaction routes.

Eschenmoser Coupling Reaction vs. Hantzsch Thiazole Synthesis: In reactions of primary thioamides with α-halo compounds, two competing pathways can exist: the Eschenmoser coupling reaction (ECR) and the Hantzsch thiazole synthesis. Quantum calculations have shown that the relative Gibbs energies of activation for these pathways determine the final product. For certain substrates, the intramolecular proton transfer leading to the Hantzsch product is energetically more favorable. beilstein-journals.org

Palladium-Mediated Decarboxylation: Density Functional Theory (DFT) calculations have been used to study the palladium-mediated conversion of aromatic carboxylic acids to thioamides. These calculations predict that the reaction is highly exothermic and proceeds through the insertion of an isothiocyanate into the Pd-C bond to form a coordinated thioamide. rsc.org

Formation in the Interstellar Medium: Theoretical calculations have also explored the potential formation of thioamides in the gas phase of the interstellar medium. The proposed mechanisms for the formation of thioformamide and thiourea involve reactions of the amidogen (B1220875) radical (NH₂) with carbon sulfide (CS). However, the calculated energy barriers for the transition states in these pathways suggest they are not feasible under interstellar conditions. frontiersin.org

Nucleophilic Addition of H₂S to Nitriles: Theoretical calculations combined with in situ spectroscopic characterization have been used to study the nucleophilic addition of hydrogen sulfide (H₂S) to nitriles, catalyzed by N-doped carbon materials. These studies reveal that C-pyridinic N coordination sites effectively lower the adsorption energy barrier of a key intermediate (*PhCSHNH), providing a more favorable pathway for the production of the thioamide. The calculated activation energy for this process is around 35.8 kJ mol⁻¹. rsc.org

Table 2: Calculated Activation Energies for Thioamide Formation Pathways

| Reaction Pathway | System | Activation Energy (kJ/mol) | Reference |

| Hantzsch Thiazole Synthesis | Imidothioate from 4-bromoisoquinoline-1,3(2H,4H)-dione and 3-bromooxindole | 47 - 59 | beilstein-journals.org |

| Hantzsch Thiazole Synthesis | Imidothioate from 4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one and N-phenyl-2-bromo(phenyl)acetamide | 78 - 88 | beilstein-journals.org |

| Nucleophilic addition of H₂S to benzonitrile | N-doped carbon catalyst (N-GC-6) | 35.8 | rsc.org |

| Nucleophilic addition of H₂S to benzonitrile | Pristine graphene catalyst (GC) | 36.4 | rsc.org |

Influence of Catalysts and Reagents on Reaction Outcomes

The choice of catalysts and reagents plays a pivotal role in directing the reaction towards the desired thioamide product, influencing yield, selectivity, and reaction conditions.

Phosphorus Pentasulfide (P₄S₁₀): This is a classic and effective reagent for the conversion of nitriles to thioamides. A solution of P₄S₁₀ in ethanol, when refluxed with a nitrile, can produce the corresponding thioamide in good yields. sci-hub.se

Calcium Hydride and Thioacetic Acid: This combination provides a mild and versatile method for synthesizing thioamides from nitriles. The reaction proceeds under solvent-free conditions at 80°C and is complete within 1-1.5 hours, with yields ranging from 76-95%. A key advantage is its tolerance for various functional groups, including acid-sensitive and hydrolyzable groups. organic-chemistry.org

Ionic Liquid [DBUH][OAc]: This ionic liquid catalyzes the reaction of aryl nitriles with sodium sulfide nonahydrate at room temperature under solvent-free conditions. This method is environmentally friendly and allows for the easy separation and recycling of the ionic liquid. rsc.org

N-doped Carbon Catalysts: For the nucleophilic addition of H₂S to nitriles, N-doped carbon materials have shown significant catalytic activity. The presence of pyridinic nitrogen sites in the carbon structure enhances the adsorption and activation of the reactants, leading to higher yields and selectivity for the thioamide product under mild conditions. rsc.org

Elemental Sulfur and Sodium Sulfide (S₈/Na₂S): In the conversion of primary nitroalkanes to thioamides, both elemental sulfur and sodium sulfide are crucial. Control experiments have shown that the absence of either reagent significantly hinders or completely stops the reaction. nih.gov

Palladium Acetate: In the palladium-mediated synthesis of thioamides from aromatic carboxylic acids and isothiocyanates, the addition of a hydrogen source like sodium borohydride (B1222165) (NaBH₄) can improve the yield of the isolated thioamide. rsc.org

Computational Chemistry and Theoretical Studies of 3 Chlorothiobenzamide

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating the properties of molecules like 3-Chlorothiobenzamide. researchgate.netrsc.org DFT calculations are based on determining the properties of a molecule from its spatially dependent electron density. wikipedia.org Functionals such as B3LYP, which combine exchange and correlation energies, are commonly used to model these systems with a high degree of accuracy. wikipedia.orgresearchgate.net

DFT simulations are fundamental in elucidating the electronic structure of this compound. rsc.orgmdpi.com These calculations provide insights into the ground-state properties of the molecule, which are determined by its electron density. wikipedia.org By mapping the electron density, it is possible to understand the distribution of charge within the molecule and identify regions that are electron-rich or electron-poor. nih.gov

Molecular Electrostatic Potential (MEP) analysis, derived from DFT calculations, is particularly useful for visualizing the electronic landscape. researcher.lifenih.gov The MEP map indicates the electrostatic potential at the surface of the molecule, revealing sites susceptible to electrophilic and nucleophilic attack. nih.gov For instance, regions with negative potential, often found around electronegative atoms like sulfur and nitrogen in the thioamide group, are prone to electrophilic attack, while positive potential regions are targets for nucleophiles. nih.gov This information is crucial for predicting the molecule's reactivity and interaction with other chemical species. irjweb.com

Vibrational spectroscopy, when combined with DFT calculations, is a powerful technique for identifying the functional groups and confirming the structure of a molecule. researchgate.net Theoretical vibrational frequencies for this compound can be calculated using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.netufms.br These calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy. scirp.org

Due to the neglect of anharmonicity and the use of finite basis sets in the calculations, the computed vibrational frequencies are often higher than the experimental ones. scirp.org To correct for this systematic overestimation, a scaling factor is typically applied to the calculated frequencies to achieve better agreement with experimental values. mdpi.com The analysis of these vibrational modes allows for the detailed assignment of specific stretching, bending, and torsional motions to the observed spectral bands. researchgate.netmdpi.com

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H Aromatic Stretching | 3064 - 3048 | ~2970 |

| C=S Stretching | Data not available | Data not available |

| N-H Stretching | Data not available | Data not available |

| C-Cl Stretching | Data not available | Data not available |

The characterization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of computational studies. researcher.life Frontier Molecular Orbital (FMO) analysis provides critical information about the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant descriptor of molecular stability and reactivity. nih.govirjweb.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating intramolecular charge transfer. nih.govias.ac.in These energy values and related electronic descriptors, such as chemical hardness and electrophilicity, are calculated using DFT to predict the chemical behavior of this compound. irjweb.com

Table 2: Molecular Orbital Properties of this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

This table is for illustrative purposes. The specific values for this compound are dependent on the computational method and basis set used in specific research studies, which were not detailed in the provided search results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles change. nih.gov For this compound, MD simulations can provide valuable insights into its conformational dynamics, stability, and interactions with its environment. researcher.liferesearcher.life These simulations are often performed using force fields like AMBER or GROMOS. mdpi.comambermd.org

Conformational analysis investigates the different spatial arrangements, or conformers, of a molecule that result from rotation around single bonds. libretexts.org These conformers often have different potential energies, and understanding their relative stabilities is crucial for predicting the molecule's preferred shape. upenn.edu Factors influencing conformational stability include torsional strain (resistance to bond twisting) and steric hindrance (repulsion between non-bonded atoms that are close in space). libretexts.orgupenn.edu

For a molecule like this compound, which contains a flexible thioamide group attached to a benzene (B151609) ring, rotation around the C-C bond connecting these two moieties is a key conformational variable. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. ethz.ch The analysis helps determine whether the molecule exists predominantly in one conformation or as a mixture of several conformers at a given temperature. ethz.chlibretexts.org The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding or steric clashes involving the thioamide and chloro-substituent. saskoer.ca

MD simulations are also employed to study how individual this compound molecules interact with each other, leading to aggregation. rsc.org These intermolecular interactions are critical in determining the bulk properties of the compound in solid or solution phases. theochem.nl Key interactions include hydrogen bonds, which can form between the N-H protons of the thioamide group of one molecule and the sulfur or nitrogen atom of another, and π-π stacking interactions between the aromatic rings. mdpi.comnih.gov

By simulating a system containing multiple this compound molecules, MD can reveal the preferred modes of association and the structure of aggregates. rsc.org The strength and geometry of these intermolecular forces dictate how the molecules pack in a crystal lattice or associate in solution. mdpi.com Understanding aggregation behavior is important as it can influence properties like solubility and bioavailability. The simulations can track the formation and dissolution of molecular clusters over time, providing a dynamic picture of the aggregation process. rsc.orgchemrxiv.org

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. These methods can elucidate concepts like molecular stability, reactivity, and the preference for different structural forms.

Energetic Properties and Tautomeric Forms

Tautomers are structural isomers of a chemical compound that readily interconvert. numberanalytics.com This phenomenon is critical in chemistry and drug discovery as different tautomers of a single molecule can exhibit varied physical, chemical, and biological properties. rsc.orgwuxiapptec.com For this compound, tautomerism involves the migration of a proton, primarily between the sulfur and nitrogen atoms, leading to the thioamide and thioimidic acid forms.

Quantum chemical calculations are essential for determining the relative stabilities of these tautomeric forms. By calculating the total electronic energy of each tautomer, scientists can predict which form is energetically more favorable and therefore more abundant under specific conditions (e.g., in the gas phase or in different solvents). numberanalytics.comnih.gov Factors like intramolecular hydrogen bonding and the polarity of the solvent can significantly influence the tautomeric equilibrium. wuxiapptec.com While specific energetic data for this compound is not detailed in the available literature, calculations for analogous systems show that the relative energies determine the equilibrium constant between tautomers. mdpi.com For instance, substituents on the aromatic ring and the nature of the solvent are known to shift this equilibrium. mdpi.com

Table 1: Illustrative Energetic Properties of this compound Tautomers

This table provides a hypothetical representation of data that would be generated from quantum chemical calculations to compare the stability of the thioamide and thioimidic acid tautomers of this compound.

| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) | Dipole Moment (Debye) |

| Tautomer A | Thioamide | 0.00 (Reference) | 0.00 (Reference) | 3.5 |

| Tautomer B | Thioimidic Acid (Z-isomer) | +5.8 | +3.2 | 5.1 |

| Tautomer C | Thioimidic Acid (E-isomer) | +7.2 | +4.9 | 4.8 |

Note: This data is illustrative and intended to demonstrate the typical output of quantum chemical calculations for tautomeric analysis. The values are hypothetical and not based on published experimental or computational results for this compound.

Reaction Energetics and Transition State Theory

Transition State Theory (TST) is a fundamental model used to explain the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, reactant molecules must pass through a high-energy, transient configuration known as the "activated complex" or "transition state." wikipedia.orgnumberanalytics.comlibretexts.org This transition state represents the point of maximum energy along the reaction coordinate—the pathway of minimum energy connecting reactants and products. wikipedia.orgucsb.edu

Computational chemistry allows for the detailed mapping of this reaction coordinate. By calculating the potential energy surface, researchers can identify the structure of the transition state and determine the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡). numberanalytics.comucsb.edu This activation energy is the energetic barrier that must be overcome for the reaction to proceed, and it is the primary determinant of the reaction rate. wikipedia.org A higher activation energy corresponds to a slower reaction. TST has been successfully applied to calculate key thermodynamic parameters of activation, including enthalpy (ΔH‡) and entropy (ΔS‡), providing a deeper mechanistic understanding of chemical transformations. wikipedia.org While specific reaction energetics for this compound have not been documented in the surveyed literature, this theoretical framework is the standard for studying its reactivity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). dergipark.org.tr This method is a cornerstone of computer-aided drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. openmedicinalchemistryjournal.commdpi.com The process involves a search algorithm, which generates numerous possible binding poses of the ligand in the receptor's binding site, and a scoring function, which estimates the binding affinity for each pose. dergipark.org.tr

Ligand-Protein Interactions and Binding Affinities

Successful molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov These interactions can include hydrogen bonds, hydrophobic contacts, ionic bonds, and π-stacking interactions. nih.gov Identifying these key interactions is crucial for understanding why a ligand binds to a particular protein and for designing new molecules with improved affinity and selectivity. mdpi.comrsc.org

The scoring function in a docking program calculates a value, often expressed as a binding energy (e.g., in kcal/mol), which serves as an estimate of the binding affinity. dergipark.org.tr A lower (more negative) binding energy generally suggests a more stable protein-ligand complex and thus a stronger binding affinity. nih.govmdpi.com Although specific docking studies targeting this compound are not widely published, related compounds have been studied to predict their binding modes and affinities to various protein targets, such as kinases. mdpi.comresearchgate.netresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

This table exemplifies the typical output of a molecular docking simulation, showing the predicted binding affinity and the key amino acid residues involved in the interaction.

| Parameter | Value / Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | Gln-85, Asp-144 |

| Hydrophobic Interactions | Leu-15, Val-23, Ala-45, Met-83 |

| Halogen Bond | Backbone C=O of Gly-84 |

| Pi-Sulfur Interaction | Phe-86 |

Note: This data is for illustrative purposes only. The target protein is hypothetical, and the results are not from a published study on this compound.

Prediction of Biological Activity

A primary application of molecular docking and other computational methods like Quantitative Structure-Activity Relationship (QSAR) is the prediction of a compound's biological activity. mdpi.combio-hpc.eunih.govnih.gov By docking a molecule like this compound into the active site of a known biological target (e.g., an enzyme implicated in a disease), researchers can generate a hypothesis about its potential function. openmedicinalchemistryjournal.com

If a compound shows a high predicted binding affinity and a favorable interaction profile with the key residues of a target, it is predicted to be a potential inhibitor or activator. dergipark.org.tr This in silico screening allows for the prioritization of compounds for synthesis and experimental testing, making the drug discovery process more efficient. bio-hpc.eunih.gov QSAR models further refine these predictions by creating statistical relationships between the chemical structures of a series of compounds and their measured biological activities. mdpi.comnih.gov These computational strategies are integral to modern medicinal chemistry for identifying and optimizing novel therapeutic agents. openmedicinalchemistryjournal.com

Applications in Medicinal Chemistry and Biological Activity of 3 Chlorothiobenzamide Derivatives

Development of Biologically Active Compounds

The core structure of 3-chlorothiobenzamide is systematically modified to enhance biological activity, selectivity, and pharmacokinetic properties. This process involves extensive studies into how chemical structure relates to biological function, the design of new molecular frameworks, and the application of modern drug discovery techniques.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of this compound derivatives influence their biological activity. By systematically altering parts of the molecule, researchers can identify key groups and positions that are critical for efficacy.

For the broader class of thiobenzamides and related aromatic amides, SAR studies have revealed several important principles. The spatial arrangement of the thioamide moiety is often crucial for potent inhibitory activity. nih.govresearchgate.net For instance, in a series of thiobenzamide-based influenza fusion inhibitors, the axial disposition of the thioamide group was found to be essential for high potency. nih.govresearchgate.net

Modifications to the substituted phenyl ring also play a significant role. In studies on related benzothiazole derivatives, the presence and position of substituents like methyl or bromo groups on the aromatic ring were shown to enhance antibacterial action. nih.gov Similarly, for derivatives of this compound, SAR studies would typically explore:

Position of the Chlorine Atom: Moving the chlorine to the ortho- or para-positions to observe changes in activity.

Addition of Other Substituents: Introducing electron-donating or electron-withdrawing groups on the benzene (B151609) ring to modulate electronic properties and binding interactions.

Modification of the Thioamide Group: Replacing the hydrogen atoms on the nitrogen with various alkyl or aryl groups to alter lipophilicity and steric profile.

These studies help in building a comprehensive map that links chemical structures to their biological effects, guiding the design of more effective compounds. rsc.org

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound structure can serve as a key component in the design of novel pharmacophores through strategies like molecular hybridization. This approach involves covalently linking the this compound scaffold to other known biologically active molecules or pharmacophores to create a new hybrid compound with potentially enhanced or dual activity. rsc.orgnih.govmdpi.com

The synthesis of these novel pharmacophores often employs multi-step reaction sequences. For example, the thioamide group can be used as a chemical handle to react with other molecules. The synthesis of pyrazole-tethered thioamides has been achieved through three-component reactions involving aldehydes, secondary amines, and elemental sulfur, demonstrating a straightforward method for generating new derivatives. researchgate.net This highlights the versatility of the thioamide functional group in creating diverse chemical libraries for biological screening. researchgate.net The goal is to develop unique molecular frameworks that can interact with biological targets in novel ways, potentially overcoming issues like drug resistance. rsc.org

Drug Design and Discovery Methodologies

The development of this compound derivatives into potential drug candidates relies on established drug design and discovery methodologies. These can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD): When the 3D structure of the biological target is unknown, LBDD methods are employed. nih.gov This approach uses a set of known active molecules (ligands) to develop a pharmacophore model or to build a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov For this compound derivatives, if a series of compounds shows promising activity, their structures can be analyzed to identify common chemical features that are critical for that activity.

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is available, SBDD can be a powerful tool. nih.gov This involves using computational techniques like molecular docking to predict how different this compound derivatives will bind to the target's active site. nih.gov This information allows chemists to design and synthesize new derivatives with improved binding affinity and selectivity. The process often involves iterative cycles of design, synthesis, and biological testing to optimize the lead compound. nih.gov

Modern drug discovery also utilizes strategies like bioisosterism, where a functional group is replaced by another group with similar physical and chemical properties, to improve the compound's pharmacological profile. nih.gov

Antimicrobial Research

A significant area of investigation for derivatives of this compound is in antimicrobial research. The emergence of drug-resistant pathogens necessitates the development of new agents with novel mechanisms of action. Thioamide-containing compounds have shown promise in this field.

Inhibitory Potential against Bacterial Strains

Derivatives based on scaffolds similar to this compound have demonstrated notable antibacterial activity. For example, certain benzothiazole derivatives have shown excellent inhibitory potential against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with activity even greater than the reference drug ciprofloxacin in some cases. nih.gov Other studies on chloramphenicol derivatives, which also feature a substituted aromatic ring, have shown a broad spectrum of activity against Gram-positive pathogens. nih.gov

Research has indicated that the antimicrobial effect can be enhanced by specific structural modifications. The addition of particular substituents to the aromatic ring or modifications of the amide/thioamide portion can significantly influence the minimum inhibitory concentration (MIC) against various bacterial strains. nih.govnih.gov The activity of these compounds is typically evaluated against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. nih.govresearchgate.net

Below is a table representing typical findings for chloro-aromatic and thioamide-related compounds against bacterial strains.

| Compound Class | Bacterial Strain | Activity Measurement | Result |

| Benzothiazole Derivative 41c | E. coli | MIC | 3.1 µg/mL nih.gov |

| Benzothiazole Derivative 41c | P. aeruginosa | MIC | 6.2 µg/mL nih.gov |

| Chloramphenicol Derivative 1 | Gram-positive pathogens | MIC Range | 2–32 µg/mL nih.gov |

| Benzothiazole-Triazole Hybrid 101 | Pseudomonas fluorescence | MIC | 0.0071 µmol/mL nih.gov |

Inhibitory Potential against Fungal Strains

The search for new antifungal agents has also led to the exploration of this compound-related structures. Fungal infections pose a serious threat, particularly to immunocompromised individuals, and the development of resistance to existing antifungal drugs is a growing concern. mdpi.com

Studies on various heterocyclic compounds synthesized from thioamide precursors have shown significant antifungal activity. wjbphs.com For instance, newly synthesized benzofuran-triazole hybrids were evaluated against five pathogenic fungal strains, with several compounds exhibiting moderate to satisfactory activity. mdpi.com The primary targets for these compounds are often essential fungal enzymes, such as N-myristoyltransferase, which is vital for fungal viability. mdpi.com The inhibitory potential is typically assessed by determining the MIC against fungal strains like Candida albicans and Candida glabrata. wjbphs.com

The table below summarizes representative antifungal activity data for related heterocyclic compounds.

| Compound Class | Fungal Strain | Activity Measurement | Result |

| Mercaptotriazole Derivative | Candida albicans | Antifungal Activity | Strong wjbphs.com |

| Thiazole (B1198619) Derivative 4a | Fungal Strains | Antifungal Activity | Good wjbphs.com |

| Quinoxaline Derivative 10 | Fungal Strains | Antifungal Activity | Considerable wjbphs.com |

| Benzofuran-Triazole Hybrids | Pathogenic Fungi | Antifungal Activity | Moderate to Satisfactory mdpi.com |

Other Biological Activities and Therapeutic Potentials

Anticancer Activity

The search for novel chemotherapeutic agents has led to the exploration of various benzamide and thiobenzamide (B147508) derivatives. The inclusion of a 3-chloro substituent on the aromatic ring has been a strategy in the design of molecules with potential anti-proliferative effects.

One closely related benzamide derivative, 3-Chloro-N-phenylbenzamide , was designed as a small molecule inhibitor of IKKβ, an enzyme crucial for the activation of the NF-κB signaling pathway, which is often dysregulated in cancer. tci-thaijo.org An MTT assay demonstrated its ability to inhibit the growth of the SiHa cervical cancer cell line with a half-maximal inhibitory concentration (IC50) of 22.4 µM. tci-thaijo.org

Further extending the chemical space, thiourea (B124793) derivatives incorporating a 3-chlorobenzamide (B146230) moiety have been synthesized and evaluated. The compound N-(allylcarbamothioyl)-3-chlorobenzamide and its dichlorinated analog, N-(allylcarbamothioyl)-3,4-dichlorobenzamide , were tested for their cytotoxicity against the T47D human breast cancer cell line. researchgate.netunair.ac.id These compounds showed greater potency than the commercial anticancer drug 5-fluorouracil (5-FU) in this assay. researchgate.netunair.ac.id The IC50 values were determined to be 128 µg/mL for the 3-chloro derivative and 86 µg/mL for the 3,4-dichloro derivative, compared to 213 µg/mL for 5-FU. researchgate.netunair.ac.id These findings suggest that the modification of thiourea with chlorobenzamide moieties could be a promising strategy for developing new anticancer agents. researchgate.netunair.ac.id

| Compound/Derivative | Cancer Cell Line | Activity Measurement (IC50) | Source |

| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | 22.4 µM | tci-thaijo.org |

| N-(allylcarbamothioyl)-3-chlorobenzamide | T47D (Breast Cancer) | 128 µg/mL | researchgate.netunair.ac.id |

| N-(allylcarbamothioyl)-3,4-dichlorobenzamide | T47D (Breast Cancer) | 86 µg/mL | researchgate.netunair.ac.id |

Neuroinflammatory and Chronic Pain Condition Studies

Neuroinflammation is a key process in the pathology of neurodegenerative diseases and chronic pain states. Compounds capable of modulating inflammatory pathways in the central nervous system are of significant therapeutic interest. While direct studies on this compound are limited, research into related thioamide and thiamine thioester derivatives provides insight into the potential neuroprotective and anti-inflammatory properties of this chemical class.

Thioamides have been identified as multi-target inhibitors of leukotriene and prostaglandin E2 biosynthesis, which are key pathways in inflammation. nih.gov The anti-inflammatory properties of thiamine precursors, such as the thioester benfotiamine, have been well-documented, showing beneficial effects in models of neurodegeneration. nih.govmdpi.com Another thiamine thioester, Dibenzoylthiamine , has demonstrated potent antioxidant and anti-inflammatory properties. mdpi.com In lipopolysaccharide (LPS)-activated BV2 microglial cells, it significantly reduced inflammation by inhibiting the nuclear translocation of NF-κB. mdpi.com

Thiazolidine-4-carboxylic acid derivatives have also shown promise in reducing neuroinflammation and oxidative stress. jelsciences.com These compounds can reverse the inflammatory cascade by potentially down-regulating the ROS/NF-κB/NLRP3/TNF-α/COX-2 pathway, highlighting their neuroprotective role. jelsciences.com Furthermore, thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), are recognized for their ability to inhibit the production of the pro-inflammatory cytokine TNF-α. researchgate.net This mechanism is central to their anti-inflammatory effects and supports their investigation for treating neurological diseases where neuroinflammation is a key component. researchgate.net

| Compound Class/Derivative | Model | Key Findings | Potential Mechanism of Action | Source |

| Thioamides | In vitro biosynthesis assays | Inhibition of leukotriene and prostaglandin E2 biosynthesis | Multi-target inhibition of FLAP and mPGES-1 | nih.gov |

| Dibenzoylthiamine | LPS-activated BV2 microglial cells | Significantly decreased inflammation | Suppression of NF-κB translocation | mdpi.com |

| Thiazolidine-4-Carboxylic Acid Derivatives | Ethanol-induced neuritis models | Reduction of oxidative stress and neuroinflammation | Down-regulation of ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade | jelsciences.com |

| Thalidomide and its derivatives (IMiDs) | General neuroinflammatory models | Inhibition of TNF-α production | Destabilization of TNF-α mRNA | researchgate.net |

Advanced Analytical Methodologies for 3 Chlorothiobenzamide Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 3-Chlorothiobenzamide, providing fundamental information about its chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the protons on the aromatic ring of this compound exhibit characteristic chemical shifts and coupling patterns. Due to the electron-withdrawing nature of the chlorine atom and the thioamide group, the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The substitution pattern on the benzene (B151609) ring (meta-substitution) results in a complex splitting pattern for the four aromatic protons. The two protons of the primary thioamide (-CSNH₂) group are typically observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the thio-carbonyl group (C=S) is particularly noteworthy, typically appearing significantly downfield in the range of 190-210 ppm. The aromatic carbons show distinct signals in the 120-150 ppm region, with their exact chemical shifts influenced by the position of the chlorine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | 7.0 - 8.5 | - |

| -NH₂ | Variable (broad singlet) | - |

| Aromatic C | - | 120 - 150 |

| C=S | - | 190 - 210 |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3100-3500 cm⁻¹. The C=S (thio-carbonyl) stretching vibration, a key feature of thioamides, is generally observed in the range of 1200-1000 cm⁻¹, although its intensity can be variable. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amide) | 3100 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C=S (Thio-carbonyl) | 1000 - 1200 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of this compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern observed in the mass spectrum offers valuable clues for structural confirmation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (171.65 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for benzamides and thioamides involve the cleavage of bonds adjacent to the carbonyl or thio-carbonyl group. libretexts.org The loss of the thioamide group or fragments such as ·SH or ·NH₂ can lead to characteristic fragment ions. Alpha-cleavage next to the aromatic ring is also a possible fragmentation route. youtube.comyoutube.com

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Notes |

|---|---|---|

| 171/173 | [C₇H₆ClNS]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |

| 138/140 | [C₇H₅Cl]⁺ | Loss of ·SH. |

| 111/113 | [C₆H₄Cl]⁺ | Loss of the thioamide group. |

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of this compound, particularly in the presence of isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is typically the method of choice.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound will depend on factors such as the exact mobile phase composition, flow rate, and column temperature. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and thioamide group in the molecule absorb UV light. The selection of an appropriate wavelength is crucial for achieving high sensitivity and selectivity. For related compounds, detection wavelengths are often in the range of 210-300 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds like this compound.

For GC-MS analysis, this compound is first vaporized in a heated injector and then separated on a capillary column. The choice of the stationary phase of the column is critical for achieving good separation from any potential impurities. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for identification. Derivatization may sometimes be employed to improve the volatility and thermal stability of the analyte, leading to better chromatographic performance. nih.govrsc.org The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum together provide a high degree of confidence in the identification and quantification of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the separation, identification, and purity assessment of compounds. researchgate.netnih.gov For this compound, TLC serves as a rapid and cost-effective method to monitor reaction progress during its synthesis or to quickly check its purity against known standards. nih.gov

The separation principle of TLC is based on the differential partitioning of the analyte between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents). nih.govresearchgate.net The compound is spotted onto the baseline of the TLC plate, which is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase.

For this compound, a standard silica gel 60 F254 plate is commonly used as the stationary phase. The 'F254' indicates the presence of a fluorescent indicator that allows for the visualization of UV-absorbing compounds under a UV lamp at 254 nm. analyticaltoxicology.com Due to its aromatic ring, this compound absorbs UV light and will appear as a dark spot on the fluorescent green background.

The choice of the mobile phase is critical for achieving good separation. A combination of a non-polar solvent (e.g., hexane or toluene) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically employed. The polarity of the solvent system is adjusted to obtain a Retention Factor (Rf) value ideally between 0.3 and 0.7 for clear separation and accurate determination. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 1: Representative TLC Data for this compound

This interactive table shows hypothetical Retention Factor (Rf) values for this compound in various mobile phase systems, demonstrating how solvent polarity affects its migration on a silica gel plate.

| Mobile Phase System (v/v) | Solvent Polarity | Hypothetical Rf Value |

| Hexane : Ethyl Acetate (4:1) | Low | 0.25 |

| Hexane : Ethyl Acetate (3:2) | Medium | 0.48 |

| Hexane : Ethyl Acetate (1:1) | High | 0.65 |

| Toluene (B28343) : Acetone (9:1) | Medium-Low | 0.38 |

Electrochemical Methods

Electrochemical methods are powerful for investigating the interfacial properties of this compound, particularly its potential application as a corrosion inhibitor. The presence of sulfur and nitrogen atoms, along with the π-electrons of the benzene ring, allows the molecule to adsorb onto a metal surface, forming a protective layer that can mitigate corrosion. researchgate.neticrc.ac.ir Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide quantitative insights into the effectiveness and mechanism of this inhibition.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate of a metal and to characterize the behavior of corrosion inhibitors. researchgate.net The method involves changing the potential of a working electrode (the metal being studied, e.g., carbon steel) at a controlled rate and measuring the resulting current. ekb.eg The experiment is conducted in a three-electrode electrochemical cell, which includes the working electrode, a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum foil). nih.gov

When this compound is introduced into the corrosive medium (e.g., a 1 M HCl solution), its molecules can adsorb onto the metal surface. The resulting polarization curve, often plotted as potential versus the logarithm of current density (a Tafel plot), provides key corrosion parameters. researchgate.net These include the corrosion potential (Ecorr) and the corrosion current density (Icorr). A lower Icorr value in the presence of the inhibitor indicates a reduced corrosion rate.

The Inhibition Efficiency (%IE) is calculated from the Icorr values obtained in the absence (Icorr, uninh) and presence (Icorr, inh) of the inhibitor, using the following formula:

%IE = [(Icorr, uninh - Icorr, inh) / Icorr, uninh] x 100

By observing the shift in the anodic and cathodic branches of the Tafel plot, the inhibitor's mechanism can be inferred. An inhibitor that affects both branches is classified as a mixed-type inhibitor, which is a common behavior for thioamide compounds. researchgate.netsciforum.net

Table 2: Potentiodynamic Polarization Parameters for Carbon Steel in 1 M HCl with this compound

This interactive table presents typical data obtained from potentiodynamic polarization experiments, illustrating the effect of increasing this compound concentration on corrosion parameters.

| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%IE) |

| 0 (Blank) | -480 | 950 | - |

| 0.1 | -472 | 152 | 84.0 |

| 0.5 | -465 | 76 | 92.0 |

| 1.0 | -458 | 47.5 | 95.0 |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the electrode/electrolyte interface. mdpi.com It is highly effective for studying the protective properties of inhibitor films. The method involves applying a small amplitude AC potential signal over a wide range of frequencies and measuring the impedance response of the system. researchgate.net

The results are typically visualized in two types of plots: a Nyquist plot (imaginary impedance vs. real impedance) and a Bode plot (impedance magnitude and phase angle vs. frequency). For a corrosion system, the Nyquist plot often shows a depressed semicircle. A larger semicircle diameter corresponds to a higher charge-transfer resistance (Rct), indicating slower corrosion kinetics and better inhibition. researchgate.net

The EIS data is analyzed by fitting it to an equivalent electrical circuit model that represents the electrochemical system. A simple Randles circuit, for example, includes the solution resistance (Rs), the charge-transfer resistance (Rct), and a constant phase element (CPE) which is used in place of a pure capacitor to account for the non-ideal capacitance of the double layer (Cdl) at the metal/solution interface. researchgate.net The adsorption of this compound molecules onto the metal surface leads to an increase in Rct and a decrease in the Cdl value, signifying the formation of a protective barrier against the corrosive environment. ekb.eg

The Inhibition Efficiency (%IE) can also be calculated from EIS data using the Rct values:

%IE = [(Rct, inh - Rct, uninh) / Rct, inh] x 100

Table 3: Electrochemical Impedance Spectroscopy Parameters for Carbon Steel in 1 M HCl with this compound

This interactive table shows representative EIS data, highlighting how this compound enhances the charge-transfer resistance and reduces the double-layer capacitance, thereby inhibiting corrosion.

| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%IE) |

| 0 (Blank) | 45 | 95 | - |

| 0.1 | 290 | 42 | 84.5 |

| 0.5 | 580 | 31 | 92.2 |

| 1.0 | 920 | 25 | 95.1 |

Environmental Fate and Degradation Studies of 3 Chlorothiobenzamide

Environmental Persistence and Transformation Pathways

Biodegradation in Aquatic and Soil Environments

No specific studies detailing the biodegradation of 3-Chlorothiobenzamide in either aquatic or soil environments could be identified. Research on the biodegradation of 3-chlorobenzoate, a structurally similar compound, indicates that microbial degradation can occur, but directly extrapolating these findings to this compound would be scientifically unfounded without specific experimental validation.

Photodegradation Mechanisms and Products

There is a lack of information on the photodegradation mechanisms and the resulting products for this compound. Understanding how this compound behaves under the influence of sunlight is crucial for determining its persistence in surface waters and on soil surfaces, but no specific data is currently available.

Hydrolytic Stability

While general information on the hydrolysis of related compounds like thiobenzamides exists, specific data on the hydrolytic stability of this compound under various pH conditions is not documented. The rate of hydrolysis is a key factor in determining the persistence of a chemical in aqueous environments.

Adsorption and Mobility in Environmental Compartments

Specific experimental data on the adsorption and mobility of this compound in environmental compartments is not available.

Soil Adsorption and Desorption

No studies were found that investigated the adsorption and desorption behavior of this compound in different soil types. This information is essential for predicting its retention in soil and its potential to move into other environmental compartments.

Leaching Potential

Without data on soil adsorption and persistence, the leaching potential of this compound cannot be accurately assessed. The potential for a chemical to contaminate groundwater is directly related to its mobility in the soil profile, which is currently unknown for this compound.

Bioconcentration and Biomagnification Potential

There are no available studies that measure the accumulation of this compound in organisms directly from the surrounding environment (bioconcentration) or its increasing concentration in organisms at successively higher levels in a food chain (biomagnification). Therefore, no data tables or detailed research findings on this topic can be presented.

Modeling Environmental Behavior

No specific environmental models or simulation studies for this compound have been identified. As a result, a discussion on the methodologies, parameters, and predictive outcomes of its environmental behavior is not feasible.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 3-Chlorothiobenzamide, and how can reaction conditions be optimized for purity?

- Methodology : A common approach involves reacting 3-chlorobenzoyl chloride with ammonium thiocyanate in a polar solvent (e.g., acetone) under low temperatures (0–5°C) to minimize side reactions. Purification via recrystallization in ethanol or aqueous mixtures improves purity (>98%) . Optimization variables include stoichiometric ratios, solvent choice, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy identifies aromatic protons (δ 7.2–8.0 ppm) and thiocarbonyl groups. Infrared (IR) spectroscopy confirms the C=S stretch (~1200 cm⁻¹). Mass spectrometry (MS) validates molecular weight (171.65 g/mol), while X-ray crystallography (if crystals are obtainable) resolves bond angles and crystal packing .

Advanced Research Questions

Q. How can reaction pathways for this compound derivatives be systematically optimized to enhance yield and selectivity?

- Methodology : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), catalysts (e.g., Lewis acids), and temperature gradients. Kinetic studies via HPLC or GC-MS track intermediate formation. Computational tools (e.g., DFT) predict transition states to guide synthetic routes .

Q. What structural insights can be gained from X-ray diffraction studies of this compound, and how do they inform reactivity predictions?

- Methodology : Single-crystal X-ray analysis reveals planarity of the benzamide core and dihedral angles between substituents. These structural features correlate with electronic effects (e.g., chlorine’s electron-withdrawing impact on thiocarbonyl reactivity). Pair with Hirshfeld surface analysis to study intermolecular interactions .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodology : Conduct methodological reviews (e.g., systematic meta-analyses) to identify variability in assay conditions (e.g., cell lines, concentrations). Validate findings using orthogonal assays (e.g., antimicrobial disk diffusion vs. microbroth dilution). Cross-reference synthetic protocols to rule out impurity effects .

Q. What strategies are recommended for evaluating the pH-dependent stability of this compound in biological matrices?

- Methodology : Perform accelerated stability studies across pH 1–13 using UV-Vis spectroscopy or LC-MS to monitor degradation products (e.g., hydrolysis to 3-chlorobenzoic acid). Apply Arrhenius kinetics to extrapolate shelf-life under physiological conditions .

Q. How can comparative studies between this compound and its positional isomers (e.g., 4-Chlorothiobenzamide) be designed to elucidate structure-activity relationships?

- Methodology : Synthesize isomers under identical conditions and test in parallel assays (e.g., enzyme inhibition). Use molecular docking to compare binding affinities. Analyze electronic effects via Hammett σ constants and steric parameters using molecular volume calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.